molecular formula C18H13BrN2O2S B3693150 N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3693150
M. Wt: 401.3 g/mol
InChI Key: XLFUDXFTZDAQBZ-UHFFFAOYSA-N
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Description

N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide is a synthetic bifunctional carboxamide compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two distinct pharmacophores—a thiophene-2-carboxamide and a 4-bromobenzamide—linked through a phenyl bridge, forming a structure that is a subject of ongoing scientific investigation. Preliminary research on closely related compounds suggests potential applications in key areas. Thiophene-carboxamide analogs have demonstrated promising antibacterial activity against a panel of clinically challenging, extensively drug-resistant (XDR) bacteria, including New Delhi Metallo-β-lactamase (NDM)-producing Acinetobacter baumannii and carbapenem-resistant Klebsiella pneumoniae . The antibacterial mechanism is believed to involve interactions with bacterial targets, with some derivatives exhibiting effectiveness where traditional antibiotics like meropenem have failed . Furthermore, structurally similar biaryl carboxamides have shown notable activity in neuroscience research , specifically in modulating beta-amyloid (Aβ42) aggregation pathways. Small molecules like N-phenylbenzo[b]thiophene-2-carboxamide have been reported to accelerate the formation of non-toxic Aβ42 aggregates, thereby mitigating neurotoxicity in cellular models, which presents a potential strategy for investigating novel Alzheimer's disease therapeutics . The presence of a bromine atom on the benzamide ring offers a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-13-5-3-12(4-6-13)17(22)20-14-7-9-15(10-8-14)21-18(23)16-2-1-11-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFUDXFTZDAQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves several steps, starting from thiophene. One common method includes three successive direct lithiations and a bromination reaction. The lithiation reactions are typically carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . This method results in a four-step protocol with an overall yield of 47%.

Chemical Reactions Analysis

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-bromobenzamido)phenyl]thiophene-2-carboxamide has been investigated for its potential as a kinase inhibitor , which is crucial in cancer treatment research. Kinases play significant roles in cell signaling pathways, and inhibiting their activity can lead to reduced cell proliferation in tumors.

Case Study

A study highlighted its effectiveness against specific cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .

Material Science

Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic semiconductors. This compound can be utilized in:

  • Organic Photovoltaics : Enhancing the efficiency of solar cells.
  • Light Emitting Diodes (LEDs) : Serving as a component in organic LEDs due to its luminescent properties.

Research has indicated that this compound exhibits anti-inflammatory and antimicrobial properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Chemical Research

In synthetic organic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop novel compounds with tailored properties.

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide and its analogs:

Compound Name Structural Features Key Reactivity Biological Activities References
This compound (Target) Thiophene-2-carboxamide, 4-bromobenzamido phenyl substituent Electrophilic substitution (Br site), hydrogen bonding via amides Hypothesized antimicrobial/anticancer activity due to bromine and aromatic stacking -
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide Sulfone (1,1-dioxidoisothiazolidinyl) substituent Oxidation-resistant; undergoes nucleophilic substitution Antimicrobial activity, chemical versatility in synthesis
N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide Carbamothioyl group (C=S) on phenyl Thiol-mediated reactions, nucleophilic substitution Enzyme inhibition, antioxidant properties
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]thiophene-2-carboxamide Quinazolinone substituent (N-heterocyclic) Hydrogen bonding via quinazolinone carbonyl Potential kinase inhibition (inferred from quinazoline analogs)
N-(4-(3-p-Tolylacryloyl)phenyl)thiophene-2-carboxamide (T-IV-B) Acryloyl group with p-tolyl substituent Conjugated double bonds (reactivity in cycloadditions) Anticancer, anti-inflammatory (demonstrated in analogs)

Structural and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound enhances electrophilic substitution reactivity compared to electron-donating groups like methoxy in 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide . Bromine’s electron-withdrawing nature may also stabilize intermediates in synthetic pathways.
  • Sulfur-Containing Moieties : Compounds with sulfone (e.g., ) or carbamothioyl () groups exhibit distinct reactivity. Sulfones resist oxidation, while carbamothioyls participate in thiol-disulfide exchange, offering divergent synthetic applications .

Research Findings and Data

Spectroscopic Characterization

  • IR Spectroscopy : Expected N-H (3300–3150 cm⁻¹), C=O (1680–1660 cm⁻¹), and C-Br (600–500 cm⁻¹) stretches, distinguishing it from sulfone (1250 cm⁻¹, S=O) or thiourea (1243–1258 cm⁻¹, C=S) analogs .
  • NMR : Aromatic protons adjacent to bromine would show deshielding (~7.5–8.5 ppm), contrasting with electron-donating groups (e.g., methoxy at ~6.8–7.2 ppm) .

Biological Activity

N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a thiophene ring, which is known for its diverse pharmacological properties, and a bromobenzamido group that may influence its biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name: N-[4-(4-bromobenzoyl)amino]phenyl]thiophene-2-carboxamide
  • Molecular Formula: C15_{15}H13_{13}BrN2_{2}O2_{2}S

Biological Activities

Research into the biological activities of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Studies have indicated that compounds with a thiophene structure often exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. In vitro assays demonstrated that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been investigated. In studies involving human cancer cell lines, it was found that this compound induced apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation: It could modulate receptor activity linked to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS): The compound may influence ROS levels, contributing to its anticancer and antimicrobial effects .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
N-[4-(Bromobenzoyl)phenyl]thiophene-2-carboxamideThiophene derivativeAnticancer, Antimicrobial
5-Fluoro-N-[4-bromophenyl]thiophene-2-carboxamideFluorinated thiopheneEnhanced anticancer activity
4-Bromo-N-[3-methylphenyl]thiophene-2-carboxamideMethylated thiopheneModerate antimicrobial properties

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Another research article detailed the antimicrobial testing against clinical isolates. The compound demonstrated potent activity against resistant strains, suggesting potential for development as a new antibiotic agent .

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-Bromobenzamido)phenyl]thiophene-2-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the bromobenzamide intermediate followed by coupling with thiophene-2-carboxamide. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link 4-bromobenzoic acid to 4-aminophenylthiophene.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the target compound.
  • Purity optimization : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. Table 1: Synthetic Route Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Bromobenzamide synthesis4-Bromobenzoic acid, SOCl₂, NH₂Ph7892%
Thiophene couplingEDC, HOBt, DMF, 24h6588%
Final purificationEthanol/water recrystallization-99%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons, amide linkages, and bromine substituents.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 401.02 Da).
  • HPLC-DAD : Assess purity (>98%) and detect byproducts.
  • FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) groups.

Q. Table 2: Spectroscopic Parameters

TechniqueCritical Peaks/BandsConditionsDetection Limit
¹H NMRδ 7.8–8.2 (aromatic H)400 MHz, DMSO-d₆0.1 mmol
HRMSm/z 401.02 [M+H]⁺ESI+ mode0.01 ppm

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s hypothesized mechanism of action?

Methodological Answer: Discrepancies in biological activity data (e.g., variable IC₅₀ values) require systematic validation:

  • Dose-response replication : Conduct assays in triplicate under controlled conditions (pH, temperature).
  • Statistical analysis : Apply ANOVA or t-tests to assess significance (p < 0.05) .
  • Theoretical alignment : Cross-reference results with existing mechanistic frameworks (e.g., kinase inhibition models) to identify outliers .

Q. Table 3: Contradiction Resolution Framework

VariableMitigation StrategyExample
SolubilityUse DMSO stocks ≤0.1%Improved IC₅₀ consistency
Assay interferenceInclude vehicle controlsReduced false positives

Q. What computational strategies are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer: Advanced SAR studies integrate:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase).
  • QSAR modeling : Apply Gaussian09 for DFT calculations (HOMO/LUMO energies) to correlate electronic properties with activity .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess ligand-protein stability.

Q. Table 4: Computational Parameters

MethodSoftwareKey OutputsValidation
DockingAutoDock VinaBinding energy (ΔG ≤ -8 kcal/mol)Co-crystal XRD
QSARGaussian09Electron density mapsR² > 0.85

Methodological Notes

  • Experimental design : Prioritize factorial designs to test multiple variables (e.g., solvent, temperature) systematically .
  • Data presentation : Use tables/figures to compare synthetic yields, spectral data, and computational results, ensuring alignment with research objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
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N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

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